molecular formula C13H15N3O4S2 B12342465 Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate

Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate

Cat. No.: B12342465
M. Wt: 341.4 g/mol
InChI Key: JVIXAYVAZGZMCB-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate is a complex organic compound that features a thiazolidinone ring, a thiophene ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and a carbonyl compound. The thiophene ring is then introduced through a series of substitution reactions. The final product is obtained by esterification of the carboxylic acid group with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis, use of catalysts, and green chemistry principles are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O4S2

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 5-ethyl-2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H15N3O4S2/c1-3-6-4-7(12(19)20-2)11(21-6)15-9(17)5-8-10(18)16-13(14)22-8/h4,8H,3,5H2,1-2H3,(H,15,17)(H2,14,16,18)

InChI Key

JVIXAYVAZGZMCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC(=N)S2)C(=O)OC

Origin of Product

United States

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